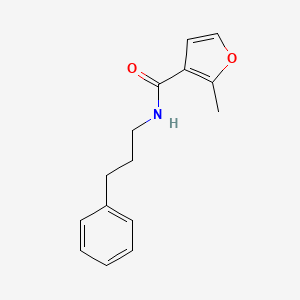
2-methyl-N-(3-phenylpropyl)-3-furamide
Vue d'ensemble
Description
2-methyl-N-(3-phenylpropyl)-3-furamide, also known as MPF, is a synthetic compound that belongs to the class of furan-based compounds. It is a potent and selective agonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is a non-selective cation channel that is expressed in sensory neurons and plays a crucial role in pain perception and inflammation. MPF has been extensively studied for its potential therapeutic applications in pain management and inflammation.
Mécanisme D'action
The mechanism of action of 2-methyl-N-(3-phenylpropyl)-3-furamide involves the activation of the TRPV1 channel, which is a non-selective cation channel that is expressed in sensory neurons. Activation of the TRPV1 channel leads to the influx of calcium ions into the cell, which in turn leads to the release of neurotransmitters such as substance P and calcitonin gene-related peptide (CGRP). These neurotransmitters play a crucial role in pain perception and inflammation. 2-methyl-N-(3-phenylpropyl)-3-furamide has been shown to selectively activate the TRPV1 channel without affecting other ion channels, which makes it a promising target for pain management and inflammation.
Biochemical and Physiological Effects
2-methyl-N-(3-phenylpropyl)-3-furamide has been shown to induce analgesia in animal models of acute and chronic pain. It has also been shown to reduce inflammation in animal models of inflammatory pain. 2-methyl-N-(3-phenylpropyl)-3-furamide has been shown to selectively activate the TRPV1 channel without affecting other ion channels, which makes it a promising target for pain management and inflammation. 2-methyl-N-(3-phenylpropyl)-3-furamide has also been shown to have potential applications in the treatment of neuropathic pain, migraine, and cancer pain.
Avantages Et Limitations Des Expériences En Laboratoire
2-methyl-N-(3-phenylpropyl)-3-furamide has several advantages for lab experiments. It is a potent and selective agonist of the TRPV1 channel, which makes it a promising target for pain management and inflammation. 2-methyl-N-(3-phenylpropyl)-3-furamide has been extensively studied for its potential therapeutic applications in pain management and inflammation. However, there are also some limitations to using 2-methyl-N-(3-phenylpropyl)-3-furamide in lab experiments. 2-methyl-N-(3-phenylpropyl)-3-furamide has a relatively short half-life, which makes it difficult to maintain a consistent level of 2-methyl-N-(3-phenylpropyl)-3-furamide in the body. 2-methyl-N-(3-phenylpropyl)-3-furamide also has a relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of 2-methyl-N-(3-phenylpropyl)-3-furamide. One potential direction is the development of more potent and selective TRPV1 agonists that have a longer half-life and better solubility in water. Another potential direction is the investigation of the potential applications of 2-methyl-N-(3-phenylpropyl)-3-furamide in the treatment of neuropathic pain, migraine, and cancer pain. 2-methyl-N-(3-phenylpropyl)-3-furamide has also been shown to have potential applications in the treatment of other types of pain, such as inflammatory pain and visceral pain. Further research is needed to fully understand the potential therapeutic applications of 2-methyl-N-(3-phenylpropyl)-3-furamide in pain management and inflammation.
Applications De Recherche Scientifique
2-methyl-N-(3-phenylpropyl)-3-furamide has been extensively studied for its potential therapeutic applications in pain management and inflammation. It has been shown to be a potent and selective agonist of the TRPV1 channel, which is a key player in pain perception and inflammation. 2-methyl-N-(3-phenylpropyl)-3-furamide has been shown to induce analgesia in animal models of acute and chronic pain, and it has also been shown to reduce inflammation in animal models of inflammatory pain. 2-methyl-N-(3-phenylpropyl)-3-furamide has also been shown to have potential applications in the treatment of neuropathic pain, migraine, and cancer pain.
Propriétés
IUPAC Name |
2-methyl-N-(3-phenylpropyl)furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-12-14(9-11-18-12)15(17)16-10-5-8-13-6-3-2-4-7-13/h2-4,6-7,9,11H,5,8,10H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUWMTTUSBWEFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NCCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4835219.png)
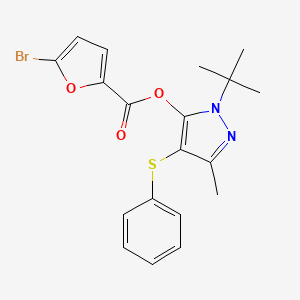
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(3-chlorophenyl)-3-methyl-4-quinolinecarboxamide](/img/structure/B4835242.png)
![ethyl 4-(cyclopropylmethyl)-1-[(2-methoxy-4-quinolinyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B4835248.png)
![2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}-N-phenylacetamide](/img/structure/B4835256.png)
![1-(2-methoxyethyl)-3,4,7,9-tetramethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4835263.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-isopropyl-N-methylbenzenesulfonamide](/img/structure/B4835273.png)
![ethyl 3-[5-methoxy-2-[2-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)ethylidene]-1,3-benzothiazol-3(2H)-yl]propanoate](/img/structure/B4835278.png)
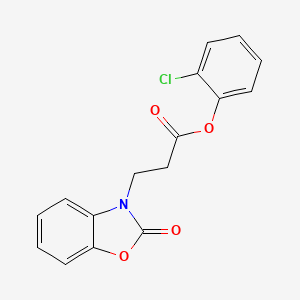
![4-(4-chlorophenyl)-N-(3,4-dichlorophenyl)-1-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide](/img/structure/B4835289.png)
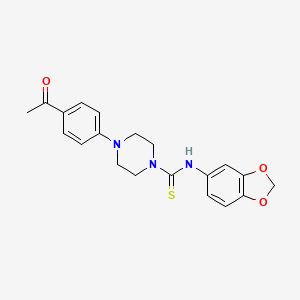
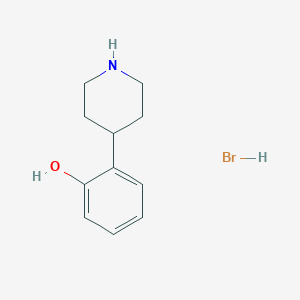
![N-(2,4-dichlorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B4835313.png)
![5-[(4-bromo-2-thienyl)methylene]-3-(3-chlorophenyl)-2,4-imidazolidinedione](/img/structure/B4835315.png)